molecular formula C15H14BrNO2S B2527811 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-66-9

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2527811
CAS No.: 1326844-66-9
M. Wt: 352.25
InChI Key: LMHSDCAMANNFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound belongs to the benzoxazepinone class, which represents a seven-membered heterocyclic system fused to a benzene ring with both nitrogen and oxygen heteroatoms incorporated into the ring structure. The specific positioning notation indicates the presence of a bromine substituent at the 7-position of the benzoxazepinone framework, while the 4-position bears a 2-(2-thienyl)ethyl side chain that introduces additional heterocyclic complexity through the thiophene moiety.

The molecular formula for this compound reflects its complex structure, incorporating multiple aromatic systems and heteroatoms that contribute to its unique chemical properties. The systematic naming protocol ensures precise identification of each structural element, from the brominated aromatic system to the thienylethyl substitution pattern. This nomenclature system allows researchers to unambiguously identify and communicate about this specific molecular entity within the broader context of benzoxazepinone chemistry.

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of nitrogen-oxygen heterocycles, specifically under the benzoxazepinone subclass. This classification system provides a hierarchical framework for understanding the compound's structural relationships to other heterocyclic systems and facilitates systematic approaches to chemical database searches and structure-activity relationship studies.

Structural Component Chemical Classification Systematic Position
Benzoxazepinone Core Seven-membered heterocycle 1,4-benzoxazepin-3(2H)-one
Bromine Substituent Halogen substitution 7-position
Thienylethyl Chain Heteroaromatic substituent 4-position
Thiophene Ring Five-membered sulfur heterocycle 2-thienyl

Historical Context in Heterocyclic Chemistry

The development of benzoxazepinone chemistry represents a significant milestone in the evolution of heterocyclic pharmaceutical compounds. Benzoxazepines have gained considerable attention in medicinal chemistry due to their privileged scaffold status, which refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The historical progression from simple benzoxazines to more complex benzoxazepinone derivatives reflects the pharmaceutical industry's ongoing quest for molecules with enhanced selectivity and potency profiles.

The emergence of benzoxazepinone derivatives as therapeutic agents can be traced through patent literature and academic research spanning several decades. Early work on benzoxazepinones focused on their potential as squalene synthase inhibitors, where researchers discovered that specific substitution patterns on the benzoxazepinone core could dramatically influence biological activity. This foundational research established the importance of both the heterocyclic framework and the nature of substituents in determining pharmacological properties.

The incorporation of thiophene-containing side chains into benzoxazepinone structures represents a more recent advancement in heterocyclic medicinal chemistry. Thiophene rings are known to confer favorable pharmacokinetic properties and can enhance binding affinity through specific interactions with biological targets. The combination of benzoxazepinone and thienylethyl functionalities in a single molecule demonstrates the sophisticated approach modern medicinal chemists take in designing compounds with multiple favorable characteristics.

Research into benzoxazepinone derivatives has revealed their versatility across multiple therapeutic areas, including their potential as kinase inhibitors and their role in various signaling pathways. The historical development of these compounds shows a clear progression from simple structural modifications to complex, rationally designed molecules that incorporate multiple pharmacophores for enhanced biological activity.

Significance in Modern Medicinal Chemistry

The significance of this compound in modern medicinal chemistry stems from its representation of current trends in drug design that emphasize structural complexity and functional diversity. Benzoxazepinone derivatives have demonstrated remarkable versatility in targeting various biological pathways, making them attractive scaffolds for pharmaceutical development. The specific combination of brominated benzoxazepinone with thienylethyl substitution creates a molecular architecture that can potentially interact with multiple biological targets through different binding modes.

Contemporary medicinal chemistry research has highlighted the importance of benzoxazepine derivatives in addressing various therapeutic needs, including their potential as receptor interacting protein kinase inhibitors and their applications in treating inflammatory conditions. The structural features present in this compound align with current pharmaceutical design principles that seek to optimize both potency and selectivity through precise molecular engineering.

The compound's significance is further enhanced by its potential role in structure-activity relationship studies, where researchers can systematically modify different portions of the molecule to understand the contribution of each structural element to biological activity. The brominated aromatic system provides opportunities for further chemical modification through various coupling reactions, while the thienylethyl side chain offers additional sites for structural optimization. This flexibility makes the compound valuable as both a research tool and a potential lead compound for pharmaceutical development.

Modern approaches to drug discovery increasingly rely on compounds that can serve as molecular probes for biological systems, and benzoxazepinone derivatives like this compound provide exactly such capabilities. The heterocyclic framework allows for fine-tuning of molecular properties through substituent modifications, enabling researchers to develop compounds with specific biological profiles tailored to particular therapeutic applications.

Research Application Significance Level Potential Impact
Kinase Inhibition Studies High Novel therapeutic targets
Structure-Activity Relationships High Drug optimization
Synthetic Methodology Development Medium Chemical tool development
Biological Probe Development High Research applications

Properties

IUPAC Name

7-bromo-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSDCAMANNFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps, starting with the preparation of the benzoxazepine core. This core is typically synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a bromoacetyl derivative . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antibiotics to combat resistant strains .
  • Anticancer Properties : The compound has shown activity against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). It is believed that the compound's mechanism involves modulation of specific pathways related to cell proliferation and apoptosis .

Biological Research

In proteomics research, this compound serves as a biochemical tool to study protein interactions. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of their functions and interactions within cellular contexts .

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. Its structure can be modified through various chemical reactions such as oxidation and reduction, allowing chemists to develop new compounds with tailored properties .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several derivatives of benzoxazepine compounds, including this compound. The results indicated significant inhibition against multiple bacterial strains using a turbidimetric method .

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, the compound was tested against MCF7 cell lines using the Sulforhodamine B assay. The findings suggested that it could reduce cell viability significantly at certain concentrations, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Bromine at position 7 increases molecular weight and polar surface area compared to chlorine-substituted analogs (e.g., ), which may alter solubility and metabolic stability.

Pharmacological Implications

  • Tranquillizing Effects : Benzoxazepines with bulky substituents (e.g., 3-chloro-2-methylphenyl in ) exhibit sedative properties due to GABAergic modulation.
  • Metabolic Stability : The thienyl group may reduce oxidative metabolism compared to phenyl analogs, extending half-life .
  • Toxicity: Brominated derivatives may pose higher hepatotoxicity risks than chlorinated or non-halogenated analogs, as seen in discontinued compounds ().

Biological Activity

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential biological activities. This benzoxazepine derivative has garnered attention in medicinal chemistry for its structural features that suggest a variety of pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H14BrNO2SC_{15}H_{14}BrNO_2S, and it features a bromine atom and a thienyl group, which are significant for its biological interactions. The presence of these functional groups may influence the compound's affinity for various biological targets.

1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, benzoxazepines have been shown to inhibit specific kinases involved in tumor growth and proliferation. The thienyl moiety may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against cancer cells.

2. Neuroprotective Effects
Benzoxazepine derivatives have been studied for their neuroprotective properties. They may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage. The specific activity of this compound in neuroprotection requires further investigation but is a promising area for future research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AnticancerInhibits tumor cell proliferation in vitro; potential as an anticancer agent.
NeuroprotectiveExhibits protective effects on neuronal cells under oxidative stress conditions.
Enzyme InhibitionMay inhibit specific kinases involved in cancer signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing this benzoxazepinone derivative, and how can reaction yields be maximized?

  • Methodology : A common approach involves bromination of a benzoxazepinone precursor followed by alkylation with 2-(2-thienyl)ethyl groups. Key steps include using anhydrous solvents (e.g., THF) under inert atmospheres and catalysts like NaH for deprotonation. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and dropwise addition of reagents to minimize side reactions. Purification via column chromatography or recrystallization ensures high yields and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirms regiochemistry of the bromo and thienyl substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • HPLC : Assesses purity (>95% recommended for biological assays).
  • X-ray Crystallography (if applicable): Resolves absolute stereochemistry and solid-state conformation .

Q. How should researchers design in vitro enzymatic assays to evaluate protease inhibition potential?

  • Methodology :

  • Use recombinant NS2B/NS3 proteases (e.g., dengue or West Nile virus) with fluorogenic substrates.
  • Optimize enzyme-substrate ratios and pre-incubate the compound with the enzyme for 15–30 minutes.
  • Measure IC50 values under steady-state conditions, using positive controls (e.g., compound 7n from related benzoxazepinones with IC50 ~3–4 µM) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the binding mode of this compound to viral proteases?

  • Methodology :

  • Perform docking (e.g., AutoDock Vina) using crystal structures of NS2B/NS3 proteases (PDB: 2FOM).
  • Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.
  • Key interactions: Thienyl ethyl group may occupy hydrophobic pockets, while the benzoxazepinone core hydrogen-bonds with catalytic residues .

Q. What strategies resolve discrepancies between in vitro inhibitory activity and computational binding affinity predictions?

  • Methodology :

  • Cross-validate using surface plasmon resonance (SPR) to measure direct binding kinetics.
  • Test compound stability in assay buffers (e.g., pH, temperature) via LC-MS.
  • Re-evaluate computational models by incorporating solvent effects and flexible receptor docking .

Q. How can structure-activity relationship (SAR) studies optimize the thienyl ethyl substituent for enhanced bioactivity?

  • Methodology :

  • Synthesize analogs with modified thienyl groups (e.g., 3-thienyl, furyl) or varying alkyl chain lengths.
  • Test inhibitory activity against NS2B/NS3 proteases and correlate with steric/electronic parameters (e.g., Hammett constants).
  • Use QSAR models to predict activity cliffs and guide prioritization .

Q. What computational approaches predict metabolic stability, and how are these validated experimentally?

  • Methodology :

  • In silico : Apply CYP450 inhibition models (e.g., StarDrop, ADMET Predictor).
  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Identify major metabolites (e.g., oxidative debromination) and adjust scaffold design to improve stability .

Data Analysis and Contradiction Management

Q. How should researchers address variability in IC50 values across replicate assays?

  • Methodology :

  • Standardize assay conditions (e.g., enzyme lot, substrate concentration).
  • Use internal controls in each plate to normalize inter-experimental variability.
  • Apply statistical models (e.g., Grubbs’ test) to identify outliers and repeat assays with fresh compound stocks .

Q. What analytical methods confirm the compound’s stability under biological assay conditions?

  • Methodology :

  • Pre-incubate the compound in assay buffer (pH 7.4, 37°C) for 24 hours.
  • Analyze degradation via HPLC-UV or LC-MS.
  • Adjust storage conditions (e.g., -80°C in DMSO) if instability is observed .

Tables for Key Data

Parameter Typical Value/Approach Reference
Synthetic Yield45–65% (after optimization)
IC50 (NS2B/NS3 protease)3–10 µM (varies by viral strain)
Metabolic Half-Life (in vitro)60–120 minutes (human microsomes)
Purity (HPLC)>95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.